molecular formula C8H13NO3S B13500795 2-(4-Acetylthiomorpholin-3-yl)acetic acid

2-(4-Acetylthiomorpholin-3-yl)acetic acid

Cat. No.: B13500795
M. Wt: 203.26 g/mol
InChI Key: HJSZPXSBJCOZEX-UHFFFAOYSA-N
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Description

2-(4-Acetylthiomorpholin-3-yl)acetic acid is an organic compound that features a thiomorpholine ring substituted with an acetyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetylthiomorpholin-3-yl)acetic acid typically involves the reaction of thiomorpholine with acetic anhydride under controlled conditions. The acetylation of thiomorpholine results in the formation of the acetylthiomorpholine intermediate, which is then reacted with chloroacetic acid to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetylthiomorpholin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The acetic acid moiety can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Acid chlorides or anhydrides can be used for esterification, while amines can be used for amidation.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Esters or amides.

Scientific Research Applications

2-(4-Acetylthiomorpholin-3-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Acetylthiomorpholin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. The thiomorpholine ring may also play a role in stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine-3-carboxylic acid: Similar structure but lacks the acetyl group.

    4-Acetylmorpholine: Similar acetyl substitution but lacks the thiomorpholine ring.

    2-(4-Methylthiomorpholin-3-yl)acetic acid: Similar structure with a methyl group instead of an acetyl group.

Uniqueness

2-(4-Acetylthiomorpholin-3-yl)acetic acid is unique due to the presence of both the acetyl group and the thiomorpholine ring, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C8H13NO3S

Molecular Weight

203.26 g/mol

IUPAC Name

2-(4-acetylthiomorpholin-3-yl)acetic acid

InChI

InChI=1S/C8H13NO3S/c1-6(10)9-2-3-13-5-7(9)4-8(11)12/h7H,2-5H2,1H3,(H,11,12)

InChI Key

HJSZPXSBJCOZEX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCSCC1CC(=O)O

Origin of Product

United States

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